2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a chlorophenoxy group, a thiadiazole ring, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a phenylsulfanyl group. The chlorophenoxy group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the chlorophenoxy group, resulting in various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution at the chlorophenoxy group can introduce various functional groups .
Scientific Research Applications
2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide
- 2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide
- (4-chloro-2-methylphenoxy)acetic acid (MCPA)
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14ClN3O2S2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-12-6-8-13(9-7-12)23-10-15(22)19-17-21-20-16(25-17)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
InChI Key |
ZTKYJIIGVFKKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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